molecular formula C21H25FN6O2 B2494094 Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate CAS No. 2380069-19-0

Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate

Cat. No. B2494094
CAS RN: 2380069-19-0
M. Wt: 412.469
InChI Key: IFQOOSZURDNKPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. It might involve reactions such as nucleophilic substitution, ring closure, or esterification .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. Attached to this is a triazolopyridazine ring, another nitrogen-containing heterocycle. The presence of these rings may impart significant aromatic character to the molecule. The fluorophenyl group is a common motif in medicinal chemistry, often used to increase the lipophilicity and thus the cell permeability of a compound .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be quite high, given the presence of multiple nitrogen atoms and the fluorine atom, all of which are electronegative and can act as points of reactivity. It might undergo reactions such as electrophilic aromatic substitution on the phenyl ring, or nucleophilic substitution at the ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the fluorine atom might increase its lipophilicity, while the presence of the ester could make it susceptible to hydrolysis .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the target it’s designed to interact with. The fluorophenyl group is a common feature in many drugs and can interact with a variety of biological targets .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, then future work might involve testing its efficacy and safety in preclinical and clinical trials. If it’s a new material, then research might focus on exploring its physical properties and potential applications .

properties

IUPAC Name

tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O2/c1-21(2,3)30-20(29)27-11-5-10-26(12-13-27)18-9-8-17-23-24-19(28(17)25-18)15-6-4-7-16(22)14-15/h4,6-9,14H,5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQOOSZURDNKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate

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